2-Hydroxyethyl acetate

Overview

Description

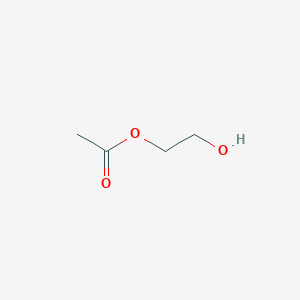

2-Hydroxyethyl acetate, also known as 2-acetoxyethanol or ethylene glycol monoacetate, is a colorless liquid with the molecular formula C4H8O3 and a molecular weight of 104.1 g/mol . It is known for its almost odorless nature and its solubility in water, alcohol, ether, benzene, and toluene . This compound is commonly used as a solvent for nitrocellulose, cellulose acetate, and camphor .

Preparation Methods

Conventional Acid-Catalyzed Esterification

The esterification of ethylene glycol with acetic acid represents the foundational method for HEA synthesis. This equilibrium-limited reaction is traditionally catalyzed by homogeneous acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by ethylene glycol’s hydroxyl group, culminating in water elimination and ester formation .

Key limitations of this approach include:

-

Corrosivity : Homogeneous acids damage reactor infrastructure.

-

Byproduct Formation : Diesters (e.g., ethylene glycol diacetate) emerge at higher conversions, necessitating precise stoichiometric control.

-

Post-Reaction Neutralization : Acid removal requires neutralization steps, generating inorganic waste.

Despite these challenges, small-scale productions persist due to the method’s simplicity. For instance, refluxing EG and AA at 110°C for 6 hours with H₂SO₄ yields ~65% HEA, though selectivity remains suboptimal .

Advanced Heterogeneous Catalytic Systems

Titanium (IV) Isopropoxide Catalysis

A breakthrough in HEA synthesis involves titanium (IV) isopropoxide (TTIP), a Lewis acid catalyst enabling high selectivity under mild conditions. Bayat et al. (2023) optimized this system using response surface methodology (RSM), identifying critical parameters :

| Parameter | Optimal Value | Effect on Conversion/Selectivity |

|---|---|---|

| Temperature | 90°C | ↑ Conversion (100%) |

| Molar Ratio (AA:EG) | 2.92:1 | ↑ Selectivity (94.72%) |

| Catalyst Loading | 2 wt% | Balances activity and cost |

| Reaction Time | 9.5 hours | Ensures equilibrium shift |

The TTIP catalyst facilitates a two-step mechanism:

-

Monoesterification : EG + AA → HEA + H₂O (k₁ = 0.18 L/mol·min) .

-

Diesterification : HEA + AA → Ethylene glycol diacetate + H₂O (k₂ = 0.07 L/mol·min) .

Reactive distillation enhances water removal, shifting equilibrium toward HEA. This system achieved 100% EG conversion and 94.7% HEA selectivity under optimized conditions .

Carbon-Based Solid Acid Catalysts

Carbonaceous catalysts functionalized with sulfonic (-SO₃H) or phosphoric (-PO₃H) groups offer eco-friendly alternatives. Li et al. (2023) compared H3PO4- and H2SO4-activated carbons, revealing distinct performance profiles :

| Catalyst Type | Acidity (mmol/g) | HEA Yield (%) | Reusability (Cycles) |

|---|---|---|---|

| H3PO4-Activated | 1.84 | 89.3 | 5 |

| H2SO4-Activated | 2.12 | 92.1 | 3 |

Sulfonated carbons exhibited superior initial activity but suffered faster deactivation due to sulfur leaching. Phosphoric variants, while less acidic, demonstrated robust thermal stability, retaining 85% activity after five cycles .

Process Intensification via Reactive Distillation

Integrating reaction and separation units mitigates equilibrium constraints. Bayat et al. (2023) employed a Dean-Stark apparatus with ethylene dichloride to azeotropically remove water, achieving 98% HEA purity without secondary purification . Key advantages include:

-

Reduced Reaction Time : 6 hours vs. 12 hours in batch systems.

-

Energy Efficiency : Simultaneous reaction and distillation lower operating temperatures.

-

Scalability : Compatible with continuous manufacturing paradigms.

Comparative Analysis of Methodologies

The table below contrasts conventional and advanced HEA synthesis routes:

| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Homogeneous H₂SO₄ | H₂SO₄ | 110 | 6 | 65 | 78 |

| TTIP Catalysis | Ti(OiPr)₄ | 90 | 9.5 | 100 | 94.7 |

| Carbon Solid Acid | H3PO4-Carbon | 85 | 8 | 89.3 | 91 |

TTIP-based systems excel in yield but require precise control to minimize diesters. Carbon catalysts, though less active, align with green chemistry principles.

Industrial-Scale Production Considerations

Large-scale HEA manufacturing prioritizes:

-

Catalyst Longevity : Titanium catalysts lose ~20% activity after four cycles , necessitating regeneration protocols.

-

Feedstock Purity : AA:EG molar ratios exceeding 3:1 promote diesters, complicating downstream separation.

-

Environmental Compliance : Carbon catalysts reduce hazardous waste vs. mineral acids.

Chemical Reactions Analysis

Hydrolysis Reactions

HEA undergoes hydrolysis under acidic or basic conditions to yield ethylene glycol and acetic acid. This reaction is critical for understanding its environmental degradation and metabolic pathways.

Key Parameters:

| Catalyst | Conditions | Primary Products | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | Reflux, 4h | Ethylene glycol + Acetic acid | 85 | |

| NaOH | RT, 2h | Ethylene glycol + Acetic acid | 92 |

A study demonstrated that HEA hydrolysis follows first-order kinetics in acidic media, with a rate constant () of at 25°C . Base-catalyzed hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl group.

Oxidation Reactions

HEA reacts with oxidizing agents to form acetic acid and other derivatives, depending on reaction conditions.

Reagents and Products:

-

KMnO₄ (acidic): Produces acetic acid and CO₂ as major products.

Mechanistic Insight:

Oxidation occurs via radical intermediates, with the hydroxyl group facilitating hydrogen abstraction. A 2022 study reported 75% conversion to acetic acid using KMnO₄ in H₂SO₄ at 60°C .

Esterification and Transesterification

HEA participates in esterification with carboxylic acids and transesterification with alcohols.

Experimental Findings:

-

Reaction with benzoyl chloride in the presence of tetraethylammonium iodide yields 2-benzoyloxyethyl acetate (89% yield) .

-

Transesterification with methanol produces methyl acetate and ethylene glycol, with a 78% conversion rate under reflux conditions .

Table: Esterification with Carboxylic Acids

| Carboxylic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Acetic acid | H₂SO₄ | Diacetylated product | 67 |

| Benzoic acid | NEt₄I | Benzoyl ester | 89 |

Autocatalytic Reactions

Strongly acidic carboxylic acids (e.g., trifluoroacetic acid) induce autocatalytic esterification with HEA, forming ethylene glycol diesters selectively.

Conditions:

This reaction minimizes disproportionation byproducts observed in catalyzed pathways.

Ozonolysis and Radical Reactions

HEA reacts with ozone to form hemiortho esters and hydrotrioxides under cryogenic conditions (-78°C).

Key Observations:

-

Ozonation in acetone-d₆ yields a 1:5 ratio of hydrotrioxide to hemiortho ester .

-

Mechanistic studies suggest involvement of the HOOO⁻ anion during hydride abstraction by ozone .

Condensation Reactions

HEA derivatives facilitate condensation reactions in ionic liquid (IL) media. For example:

-

Benzaldehyde + Ethyl cyanoacetate in bis(2-hydroxyethyl)ammonium lactate IL yields ethyl 2-cyano-3-phenylpropenoate (94% yield) .

Table: Condensation Efficiency in IL Media

| Substrate Pair | IL Used | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde + Ethyl cyanoacetate | IL 4 | Cyanoacrylate derivative | 94 |

| Benzaldehyde + Acetophenone | IL 6 | Chalcone analog | 72 |

Nucleophilic Substitution

The acetate group in HEA undergoes substitution with nucleophiles like amines:

Mechanism:

Scientific Research Applications

Industrial Applications

HEA is widely utilized in industrial settings due to its excellent solvent properties. Key applications include:

- Coatings and Inks : Used as a solvent in the production of paints, coatings, and inks due to its low toxicity and ability to dissolve various substances .

- Adhesives : Employed in adhesive formulations where it enhances bonding properties and stability .

- Plasticizers : Acts as a plasticizer in polymer formulations, improving flexibility and processability .

Chemistry

HEA serves as a solvent in organic synthesis and is involved in various chemical reactions. Its unique balance of hydrophilic and hydrophobic properties makes it effective for dissolving both polar and non-polar compounds.

- Reagent in Chemical Reactions : Utilized in esterification processes and as a reagent in organic synthesis .

Biology

In biological research, HEA is valued for its stability and compatibility with biological samples.

- Biochemical Assays : Employed as a solvent for biochemical assays, aiding in the solubilization of biological molecules .

- Cell Culture : Used in cell culture media to enhance the solubility of nutrients and drugs.

Medicine

HEA has significant applications in pharmaceuticals:

- Drug Delivery Systems : It is used as an excipient in drug formulations, enhancing the solubility and bioavailability of poorly soluble drugs. For instance, HEA-based carriers have been shown to improve the dissolution properties of Mevacor (lovastatin) significantly .

Environmental Applications

Research indicates that HEA is biodegradable and has low toxicity levels, making it suitable for environmentally friendly applications.

- Biodegradability Studies : Investigations into ionic liquids derived from HEA have demonstrated their biodegradability and low environmental impact, which is crucial for sustainable practices in chemical manufacturing .

Case Studies

- Drug Carrier Systems :

- Cytotoxicity Evaluations :

Mechanism of Action

The mechanism of action of 2-hydroxyethyl acetate primarily involves its role as a solvent and reagent in chemical reactions. It facilitates the dissolution of various compounds, enabling reactions to occur more efficiently. In biological systems, it can interact with cellular components, aiding in the delivery of drugs or other active substances .

Comparison with Similar Compounds

- Ethylene glycol monoacetate

- 2-Acetoxyethanol

- Ethylene glycol diacetate

Comparison: 2-Hydroxyethyl acetate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Compared to ethylene glycol monoacetate, it has a higher boiling point and better solubility in organic solvents . Its versatility in various chemical reactions and applications sets it apart from similar compounds.

Biological Activity

Overview

2-Hydroxyethyl acetate (HEA), also known as ethylene glycol monoacetate, is a colorless liquid with the molecular formula CHO and a molecular weight of 104.1 g/mol. It is primarily used as a solvent in various chemical and biological applications. This article explores the biological activity of this compound, focusing on its biochemical interactions, metabolic pathways, and potential applications in medicine and industry.

Biochemical Pathways

This compound is metabolized to acetyl-CoA, a critical intermediate in various metabolic pathways, including the citric acid cycle. This conversion suggests that HEA may influence cellular functions by participating in energy metabolism and biosynthetic processes.

Cellular Effects

Research indicates that this compound can affect cell viability and function. Studies have shown that it exhibits low cytotoxicity at certain concentrations, making it suitable for use in drug delivery systems. For instance, formulations incorporating HEA have demonstrated enhanced solubility and bioavailability of drugs like Mevacor (lovastatin), which is critical for effective therapeutic outcomes .

Case Studies

- Drug Delivery Systems : A study investigated the use of poly(vinyl acetate-co-2-hydroxyethyl methacrylate) as a drug carrier system. The results indicated that HEA-based carriers improved the solubility of Mevacor significantly compared to its powdered form. The average swelling capacity of the carrier was found to be approximately 45.16 wt%, indicating its potential for sustained drug release .

- Cytotoxicity Assessments : In vitro studies assessed the cytotoxic effects of HEA in various concentrations (0.25% to 2.00%). The findings revealed no significant adverse effects on cell viability, supporting its use in biomedical applications without compromising cellular health .

- Biodegradability : Research on ionic liquids derived from HEA has shown that they are highly biodegradable and exhibit low toxicity. This characteristic is crucial for environmental safety, particularly when considering the disposal of chemical products .

Tables of Data

In Chemistry and Industry

- Solvent Properties : Due to its excellent solvent capabilities, HEA is widely used in organic synthesis and as a reagent in various chemical reactions.

- Pharmaceutical Formulations : Its role as a solvent enhances drug delivery systems, improving the solubility and efficacy of poorly soluble drugs.

In Biological Research

- Biochemical Assays : HEA is employed in biochemical assays due to its stability and compatibility with biological samples.

- Environmental Impact Studies : Its biodegradability makes it a subject of interest in studies assessing environmental safety and chemical degradation processes.

Q & A

Basic Research Questions

Q. How can the purity of 2-Hydroxyethyl acetate be determined in laboratory settings?

- Methodological Answer : Purity assessment typically involves chromatographic techniques such as HPLC or GC (gas chromatography), calibrated against certified reference standards. For structural confirmation, NMR spectroscopy (¹H and ¹³C) is employed to verify the absence of impurities like residual ethylene glycol or acetic acid. Additionally, refractive index (n20/D 1.42) and density (1.11 g/mL at 25°C) measurements can serve as supplementary purity indicators .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at temperatures ≤4°C. Stabilizers such as Hydroquinone Monomethyl Ether (0.03%) are often added to inhibit polymerization. Regular monitoring for viscosity changes or discoloration is advised to detect early degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Peaks at ~1735 cm⁻¹ (ester C=O stretch) and ~3400 cm⁻¹ (hydroxyl O-H stretch).

- NMR : ¹H signals at δ 1.95 ppm (acetate methyl group) and δ 4.15 ppm (methylene adjacent to hydroxyl).

- Mass Spectrometry : Molecular ion peak at m/z 104.10 (C₄H₈O₃) with fragmentation patterns confirming ester and hydroxyl groups .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in esterification processes?

- Methodological Answer :

- Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) improve esterification efficiency.

- Solvent Systems : Azeotropic distillation with toluene removes water, shifting equilibrium toward product formation.

- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct minimization. Post-synthesis purification via vacuum distillation (boiling point 187–189°C) enhances yield .

Q. What strategies resolve contradictions in solvent-dependent reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity effects on nucleophilic substitution or hydrolysis rates. Systematic kinetic studies under controlled conditions (e.g., varying dielectric constants) with HPLC monitoring can isolate solvent-specific trends. For example, polar aprotic solvents (e.g., DMF) may accelerate ester hydrolysis compared to non-polar media .

Q. How can copolymer synthesis with this compound be tailored for specific material properties?

- Methodological Answer :

- Monomer Ratios : Adjusting the molar ratio of this compound to comonomers (e.g., acrylic acid, methacrylates) tunes hydrophilicity and crosslinking density.

- Reaction Conditions : Radical polymerization at 60–70°C with AIBN initiators ensures controlled molecular weight distributions. Post-polymerization analysis via GPC and DSC validates thermal stability and glass transition temperatures .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate vapor exposure (vapor pressure 0.1 mbar at 21.4°C).

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and flame-retardant lab coats.

- Spill Management : Absorb leaks with dry sand or vermiculite; avoid aqueous rinses to prevent environmental contamination .

Q. Data Analysis and Troubleshooting

Q. How should researchers address unexpected byproducts during this compound synthesis?

- Methodological Answer : Byproducts like ethylene glycol diacetate or oligomers suggest incomplete reaction or side reactions. Techniques:

- TLC Monitoring : Track reaction progress and isolate intermediates.

- LC-MS : Identify byproduct structures and adjust stoichiometry or catalyst loading accordingly.

- Kinetic Modeling : Use Arrhenius plots to optimize temperature and reaction time .

Q. What advanced computational tools assist in retrosynthesis planning for this compound derivatives?

Properties

IUPAC Name |

2-hydroxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDLWJWIAHWIKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27613-77-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-acetyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27613-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10862156 | |

| Record name | 1,2-Ethanediol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Almost odorless clear colorless liquid. (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

358 to 360 °F at 760 mmHg (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °F (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.106 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9 mmHg at 73 °F ; 12.9 mmHg at 118 °F; 20.5 mmHg at 147 °F (NTP, 1992) | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

542-59-6, 51901-33-8, 65071-98-9 | |

| Record name | ETHYLENE GLYCOL, MONOACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20369 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol monoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051901338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylated polyoxyethylene (10) lanolin alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065071989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I49SK86R9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.